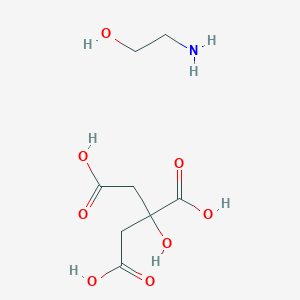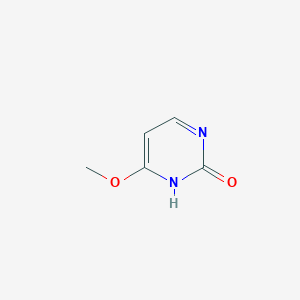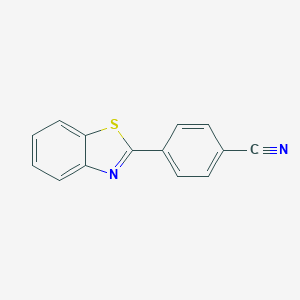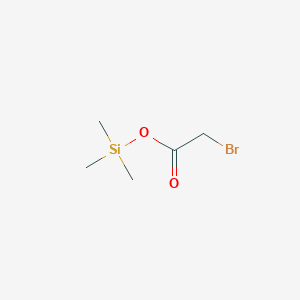
(2-Hydroxyethyl)ammonium dihydrogen citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium dihydrogen citrate, also known as HEADC, is a novel organic salt that has gained significant attention in recent years due to its unique properties and potential applications. HEADC is a white crystalline powder that is soluble in water and has a molecular weight of 253.24 g/mol.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of microorganisms. (2-Hydroxyethyl)ammonium dihydrogen citrate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium dihydrogen citrate has been shown to have low toxicity and is considered to be safe for use in various research applications. Studies have also suggested that (2-Hydroxyethyl)ammonium dihydrogen citrate may have antioxidant properties, which could be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Hydroxyethyl)ammonium dihydrogen citrate is its ease of synthesis and low cost, making it an attractive option for various research applications. (2-Hydroxyethyl)ammonium dihydrogen citrate is also stable under a wide range of conditions, making it suitable for use in various experiments.
However, one limitation of (2-Hydroxyethyl)ammonium dihydrogen citrate is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on (2-Hydroxyethyl)ammonium dihydrogen citrate. One area of interest is the development of new antimicrobial agents based on (2-Hydroxyethyl)ammonium dihydrogen citrate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen citrate and its potential applications in various scientific fields. Finally, the synthesis of new MOFs based on (2-Hydroxyethyl)ammonium dihydrogen citrate is an area of active research, with potential applications in gas storage, catalysis, and drug delivery.
Synthesemethoden
(2-Hydroxyethyl)ammonium dihydrogen citrate can be synthesized by reacting citric acid with 2-aminoethanol. The reaction takes place in an aqueous solution under controlled pH and temperature conditions. The resulting product is then purified by recrystallization to obtain a high-purity (2-Hydroxyethyl)ammonium dihydrogen citrate powder. The synthesis of (2-Hydroxyethyl)ammonium dihydrogen citrate is a simple and cost-effective process, making it an attractive option for various research applications.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium dihydrogen citrate has been extensively studied for its potential applications in various scientific fields. One of its most notable applications is in the synthesis of metal-organic frameworks (MOFs). (2-Hydroxyethyl)ammonium dihydrogen citrate can act as a ligand in MOFs, forming stable and porous structures that have potential applications in gas storage, catalysis, and drug delivery.
(2-Hydroxyethyl)ammonium dihydrogen citrate has also been investigated for its antimicrobial properties. Studies have shown that (2-Hydroxyethyl)ammonium dihydrogen citrate exhibits strong antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes (2-Hydroxyethyl)ammonium dihydrogen citrate a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
17863-38-6 |
|---|---|
Produktname |
(2-Hydroxyethyl)ammonium dihydrogen citrate |
Molekularformel |
C8H15NO8 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
2-aminoethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1-3H2 |
InChI-Schlüssel |
WSAWCZQGMIRDJL-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C(CO)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Andere CAS-Nummern |
17863-38-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















